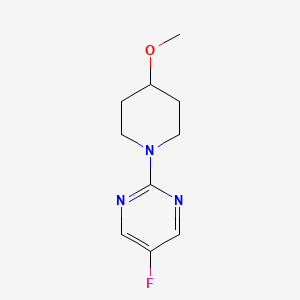

5-Fluoro-2-(4-methoxypiperidin-1-yl)pyrimidine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“5-Fluoro-2-(4-methoxypiperidin-1-yl)pyrimidine” is a chemical compound. It is a type of fluorinated pyrimidine . Fluorinated pyrimidines are widely used in medicinal chemistry, particularly in cancer treatment .

Synthesis Analysis

The synthesis of fluorinated pyrimidines has been a subject of research for many years . For instance, 5-fluoro-N,N-bis(4-methoxyphenyl)-2,4-pyrimidinediamine can be synthesized by reacting with p-methoxy aniline in the presence of DIPEA .Wissenschaftliche Forschungsanwendungen

Synthesis and Use in PET Imaging The synthesis of a pyrimidine analog, specifically 3′-deoxy-3′-[18F]-fluoro-1-β-D-xylofuranosyluracil ([18F]-FMXU), demonstrates the application of fluorinated pyrimidines in positron emission tomography (PET) imaging. This compound, derived from pyrimidine analogs, is used to produce high-quality PET images, crucial in medical diagnostics and research (Alauddin, Balatoni, & Gelovani, 2005).

Antitumor Activity and Mechanisms Fluorinated pyrimidines, including 5-fluorouracil (5-FU) and derivatives, have been extensively studied for their antitumor activities. These compounds show effectiveness against various cancers, such as adenocarcinomas and squamous cell carcinomas. The detailed mechanisms of their action, including their metabolism and synergy with other antineoplastic agents, are a focus of ongoing research (Grem, 1997).

Development in Fluorine Chemistry for Cancer Treatment Advances in fluorine chemistry have contributed to the precise use of fluorinated pyrimidines in cancer therapy. The most widely used fluorinated pyrimidine, 5-FU, has seen new methods for synthesis and incorporation into RNA and DNA for biophysical studies. These developments have led to new insights into how fluorinated pyrimidines affect nucleic acid structure and dynamics, offering potential for more targeted cancer treatments (Gmeiner, 2020).

Novel Synthesis Methods for Derivatives Research on the synthesis of novel N-methoxymethylated pyrimidine nucleoside mimetics has been conducted. These derivatives, which include fluorine atoms in their structures, are of interest in the development of tracer molecules for PET imaging. Such research highlights the versatility of fluorinated pyrimidines in both therapeutic and diagnostic applications (Gazivoda Kraljević et al., 2011).

Applications in Ophthalmic Practice The use of fluorouracil in ophthalmic surgeries demonstrates the diverse applications of fluorinated pyrimidines. It is particularly effective in reducing fibroblastic proliferation and scarring, enhancing the success rate in various ocular surgeries and treatments for ocular surface malignancies (Abraham, Selva, Casson, & Leibovitch, 2012).

Regioselective Synthesis for Kinase Inhibitors The synthesis of 2,4-disubstituted-5-fluoropyrimidines showcases the potential of fluorinated pyrimidines as kinase inhibitors. This research underscores the role of these compounds in developing new anticancer agents, expanding their use beyond traditional chemotherapy (Wada et al., 2012).

Eigenschaften

IUPAC Name |

5-fluoro-2-(4-methoxypiperidin-1-yl)pyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14FN3O/c1-15-9-2-4-14(5-3-9)10-12-6-8(11)7-13-10/h6-7,9H,2-5H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGWSDSGBTNPVCY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1CCN(CC1)C2=NC=C(C=N2)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14FN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-((3-(3,5-dimethylphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-phenethylacetamide](/img/structure/B2716322.png)

![2-[4-(4-methylphenoxy)-1-oxo[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl]-N-phenylacetamide](/img/structure/B2716324.png)

![1-[2-[(1-Cyanocyclohexyl)-methylamino]-2-oxoethyl]-2-(methoxymethyl)-N-methylpyrrolidine-2-carboxamide](/img/structure/B2716328.png)

![N-(3-acetylphenyl)-6-isopropyl-2-methylimidazo[2,1-b][1,3]thiazole-5-sulfonamide](/img/structure/B2716333.png)

![2,6-Bis[1-[(2,6-dimethylphenyl)imino]ethyl]pyridine](/img/structure/B2716335.png)